Stability and synthesis across barium tin sulfide material space†
Journal of Materials Chemistry A Pub Date: 2023-11-10 DOI: 10.1039/D3TA04431A
Abstract
Barium tin sulfide (Ba–Sn–S) is a ternary phase space with interesting material candidates for optoelectronic and thermoelectric applications, yet its properties have not been explored in-depth experimentally, and no thin films have been synthesized. This study uses combinatorial sputtering and theoretical calculations to survey the phase space of Ba–Sn–S materials. We experimentally find that at deposition temperatures up to 600 °C, phases of rocksalt-derived BaS structures (Fmm), layered SnS derived structures (Aem2), and heavily distorted rocksalt solid solutions (possibly P121/m) dominate phase space, with amorphous films crystallizing in the middle of the composition space (SnBa). Upon annealing with a capping layer, ternary phases of Ba2SnS4 (Pna21) and Ba7Sn5S15 (P63cm) are observed. However the theoretically predicted 0 K thermodynamically stable phase of BaSnS2 (P21/c) does not crystallize. These differences are explained with temperature-dependent computed phase diagrams, which show that BaSnS2 becomes unstable at high temperatures while Ba2SnS4 (Pna21) becomes stabilized. Lastly, we compute electronic and optical absorption properties of selected observed and predicted Ba–Sn–S phases, showing band gaps ranging from 1.67–2.5 eV, electron effective masses from 0.5–1 m0, and hole effective masses from 0.6–1.3 m0. These findings motivate future research into materials within this chemical space for solar energy harvesting and other semiconductor applications.
Recommended Literature
- [1] [Et3NH][HSO4]-catalyzed eco-friendly and expeditious synthesis of thiazolidine and oxazolidine derivatives†
- [2] Foods and drugs analysis
- [3] Azilsartan piperazine salt solvate and monohydrate: preparation, crystal structure, enhanced solubility and oral bioavailability†
- [4] Effects of geminal methyl groups on the tunnelling rates in the ring opening of cyclopropylcarbinyl radical at cryogenic temperature†‡
- [5] New-generation integrated devices based on dye-sensitized and perovskite solar cells
- [6] Response of CPO-27-Ni towards CO, N2 and C2H4
- [7] Understanding in crystallization of polyethylene: the role of boron nitride (BN) particles
- [8] Direct ocean capture: the emergence of electrochemical processes for oceanic carbon removal
- [9] Quantitative diffusion and swelling kinetic measurements using large-angle interferometric refractometry†
- [10] A cobalt phosphide catalyst for the hydrogenation of nitriles†
Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 119584-73-5
-
CAS no.: 119823-35-7